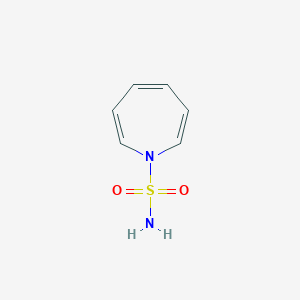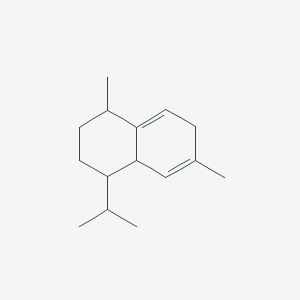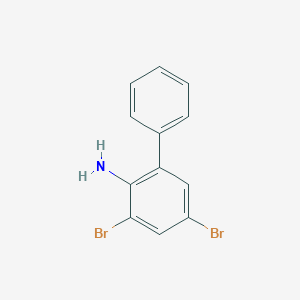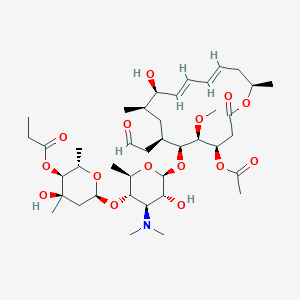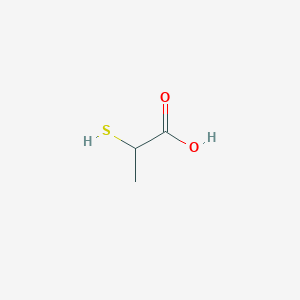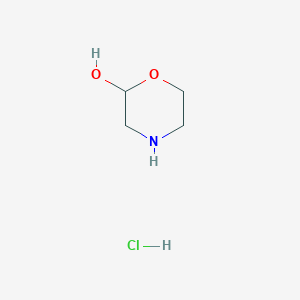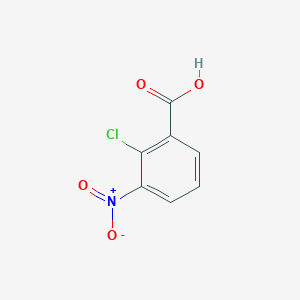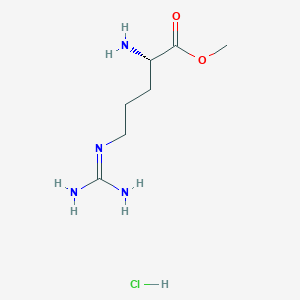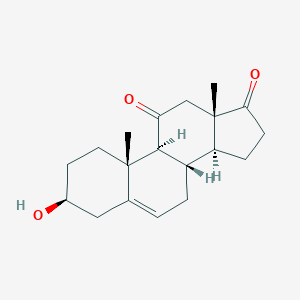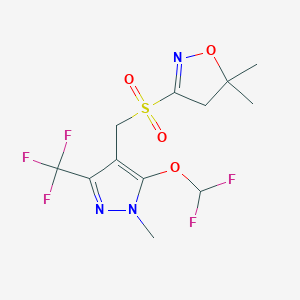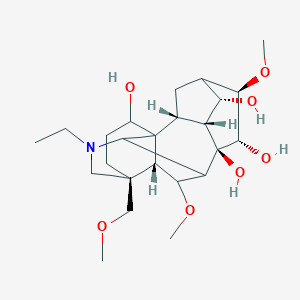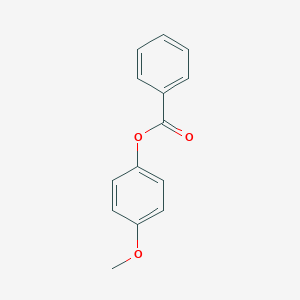
4-Methoxyphenyl benzoate
Vue d'ensemble
Description
4-Methoxyphenyl benzoate is an organic compound that is commonly used in scientific research as a starting material for the synthesis of various organic compounds. It is also known as p-methoxyphenyl benzoate or methyl 4-methoxybenzoate and has the chemical formula C9H10O3.
Mécanisme D'action
The mechanism of action of 4-methoxyphenyl benzoate is not well understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-methoxyphenyl benzoate are not well studied. However, it is believed to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methoxyphenyl benzoate is its ease of synthesis and availability. It is also relatively stable and has a long shelf life. However, one of the main limitations of 4-methoxyphenyl benzoate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for research on 4-methoxyphenyl benzoate. Some possible areas of investigation include:
1. Further studies on the mechanism of action of 4-methoxyphenyl benzoate and its potential therapeutic applications.
2. Synthesis of novel derivatives of 4-methoxyphenyl benzoate with improved solubility and other desirable properties.
3. Investigation of the potential use of 4-methoxyphenyl benzoate in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
4. Development of new methods for the synthesis of 4-methoxyphenyl benzoate and its derivatives.
In conclusion, 4-methoxyphenyl benzoate is an important starting material for the synthesis of various organic compounds. It has potential therapeutic applications and is widely used in scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
4-Methoxyphenyl benzoate is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the synthesis of drugs such as anti-inflammatory agents, analgesics, and antipyretics. It is also used in the synthesis of fragrances, dyes, and other organic compounds.
Propriétés
Numéro CAS |
1523-19-9 |
|---|---|
Nom du produit |
4-Methoxyphenyl benzoate |
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
(4-methoxyphenyl) benzoate |
InChI |
InChI=1S/C14H12O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h2-10H,1H3 |
Clé InChI |
PMRMHHUTWZPFIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

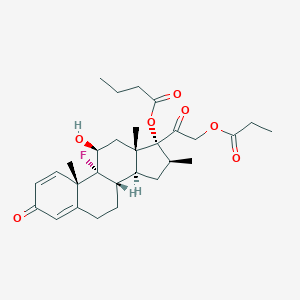
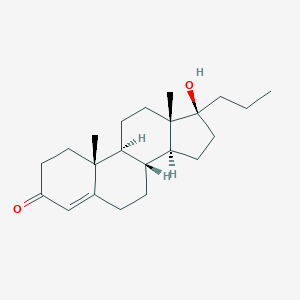
![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)
